(+)-Isamoltane
Description
Historical Context and Initial Characterization in Research
Isamoltane (B1196468), often referred to by its code CGP-361A in early literature, emerged as a compound of interest in the late 1980s. wikipedia.org It was identified as a phenoxypropanolamine derivative with a notable affinity for both β-adrenergic and serotonin (B10506) (5-HT) receptors. medchemexpress.com Early research focused on the racemic mixture, (±)-Isamoltane, which demonstrated antagonist activity at these receptors. medchemexpress.combiocrick.com
Subsequent research delved into the stereoselectivity of its enantiomers. Through methods like chiral high-performance liquid chromatography, researchers were able to separate and characterize the individual enantiomers, (+)-Isamoltane and (-)-Isamoltane. researchgate.net These studies revealed that the pharmacological activity of Isamoltane is stereospecific. While the (-)-enantiomer was found to be a more potent antagonist at 5-HT₁B receptors, the (+)-enantiomer was suggested to be a primary contributor to the β-adrenergic blockade observed with the racemic mixture. vulcanchem.com A cascade synthesis approach for producing biologically active compounds, including this compound, has also been described in scientific literature. researchgate.net
Significance as a Research Probe in Receptor Pharmacology
The distinct pharmacological profile of this compound, particularly its interaction with β-adrenergic receptors, has made it a valuable tool in receptor pharmacology research. biosynth.com It is used as a research probe to investigate the physiological and pathophysiological roles of these receptors. biosynth.com
Research has shown that this compound exhibits measurable effects on both β₁- and β₂-adrenergic receptors. nih.gov In studies with healthy volunteers, it was observed that this compound could attenuate the effects of albuterol, a β₂-adrenergic agonist, on skeletal muscle tremor and, to a lesser extent, on exercise-induced heart rate, which is mediated by β₁-receptors. nih.gov This demonstrates its utility in dissecting the specific functions of β-adrenergic receptor subtypes.
The compound's activity has been compared with other well-known adrenergic antagonists like propranolol (B1214883). While propranolol showed a more potent blockade of albuterol-induced responses, the dose-dependent effects of this compound provided valuable insights into the nuances of β-adrenergic receptor pharmacology. nih.gov
Furthermore, the differential affinities of the Isamoltane enantiomers for serotonin and adrenergic receptors make them useful for studying the distinct roles of these receptor systems. For instance, the use of this compound alongside its more 5-HT₁B-selective counterpart, (-)-Isamoltane, allows researchers to differentiate between effects mediated by β-adrenergic blockade and those mediated by 5-HT₁B receptor antagonism. vulcanchem.com This is particularly relevant in studies investigating the complex interplay between serotonergic and adrenergic signaling in various physiological processes. muni.czmdpi.com
Interactive Data Table: Comparative Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) |
| (-)-Isamoltane | 5-HT₁B | 21 wikipedia.org |
| (-)-Isamoltane | 5-HT₁A | 112 wikipedia.org |
| (±)-Isamoltane | 5-HT₁B (IC₅₀) | 39 medchemexpress.combiocrick.com |
| (±)-Isamoltane | 5-HT₁A (IC₅₀) | 1070 medchemexpress.combiocrick.com |
| (±)-Isamoltane | β-adrenoceptor (IC₅₀) | 8.4 medchemexpress.com |
Interactive Data Table: Effects on Albuterol-Induced Responses
| Treatment | Provocative Dose for 50% Increase in Specific Airway Conductance (µg) | Provocative Dose for 35% Increase in Tremor (µg) | Reduction in Exercise Heart Rate (%) |
| Placebo | 315-337 nih.gov | 464-539 nih.gov | N/A |
| This compound (4 mg) | 322-336 nih.gov | 1122-1270 nih.gov | 1 nih.gov |
| This compound (10 mg) | 344-389 nih.gov | >1612 nih.gov | 5 nih.gov |
| Propranolol (20 mg) | 652-667 nih.gov | >1612 nih.gov | 11 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
116861-01-9 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1 |
InChI Key |
XVTVPGKWYHWYAD-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1N2C=CC=C2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for + Isamoltane and Analogues
Total Synthesis Approaches for the (+)-Enantiomer
The development of total synthesis routes for the specific (+)-enantiomer of Isamoltane (B1196468) has been a key focus of synthetic research, leading to the creation of elegant and efficient molecular construction strategies.
A highly efficient and modern approach to synthesizing the core structure of Isamoltane and its analogues involves a cascade synthesis starting from readily available nitroarenes. nih.govscilit.comresearchgate.net This strategy is notable for its step economy, as it combines multiple transformations into a single operational step without the need for isolating intermediates. nih.govscilit.com The process is centered on the initial reduction of a nitroarene to its corresponding aniline (B41778), which then participates in a subsequent cyclization reaction to form the characteristic pyrrole (B145914) ring of the target molecule. thieme-connect.comthieme-connect.com This methodology has been successfully applied to the synthesis of various biologically active compounds, including (+)-Isamoltane. nih.govscilit.comresearchgate.netresearchgate.net
Central to the cascade synthesis is the use of a novel heterogeneous cobalt catalyst. nih.govthieme-connect.comresearchgate.net Researchers have developed a bifunctional 3d-metal catalyst, specifically Co/NGr-C@SiO2-L, which is prepared through the pyrolysis of a cobalt-impregnated composite, followed by a selective leaching process. nih.govscilit.com This silica-supported cobalt catalyst is robust and can be recycled multiple times without a significant loss of activity. thieme-connect.com The catalyst's bifunctionality is crucial, as it facilitates both the initial hydrogenation of the nitro group and the subsequent condensation to form the pyrrole ring. nih.govscilit.com
In line with the principles of green chemistry, the cascade reaction employs benign reductants for the initial (transfer) hydrogenation of the nitroarene precursor. nih.govresearchgate.net Three primary reducing agents have been successfully utilized:
Dihydrogen (H₂): A common and clean reductant for hydrogenation reactions. nih.govthieme-connect.com
Formic Acid (HCOOH): Serves as an effective hydrogen donor in transfer hydrogenation processes and is particularly useful for substrates containing basic nitrogen groups that may be problematic under H₂. nih.govthieme-connect.com
Carbon Monoxide/Water (CO/H₂O): This mixture, utilized under water-gas shift reaction (WGSR) conditions, provides another sustainable option for the reduction step. nih.govscilit.com
The use of these reductants avoids the need for stoichiometric and often more hazardous reducing agents. rug.nl
Table 1: Reductant Systems for Cobalt-Catalyzed Pyrrole Synthesis from Nitroarenes
| Reductant System | Typical Conditions | Key Advantages |
|---|---|---|
| Dihydrogen (H₂) | 40 bar H₂, 120°C researchgate.net | High efficiency, clean byproduct (none) |
| Formic Acid (HCOOH) | 120°C thieme-connect.com | Effective for transfer hydrogenation, tolerates basic functional groups thieme-connect.com |
The final key transformation in the cascade sequence is the formation of the pyrrole ring via a Paal-Knorr or Clauson-Kass condensation. researchgate.netresearchgate.net After the cobalt-catalyzed reduction of the nitroarene to an aniline intermediate, this amine reacts in situ with a 1,4-dicarbonyl compound. thieme-connect.comthieme-connect.com Common reaction partners include 2,5-hexanedione (B30556) or its surrogate, 2,5-dimethoxytetrahydrofuran. thieme-connect.com This acid-catalyzed cyclization and dehydration step is one of the most fundamental and widely used methods for constructing five-membered aromatic heterocycles like pyrroles. researchgate.net The integration of this classic reaction into the modern cascade process highlights a powerful combination of established and new synthetic methodologies. nih.gov
The synthesis of the specific (+)-enantiomer of Isamoltane requires a strategy that introduces and maintains the desired stereochemistry. In the context of the cascade methodology, enantioselectivity is achieved by starting with an enantiopure precursor. The synthesis of this compound reported by Ryabchuk et al. utilized a chiral nitroarene starting material. scienceopen.com This precursor already contains the correct stereocenter that is preserved throughout the subsequent reaction sequence. The cobalt-catalyzed cascade reaction, involving the reduction of the nitro group and the Paal-Knorr condensation, proceeds without affecting the existing chiral center, ultimately yielding the final product as the desired (+)-enantiomer. scienceopen.com This approach demonstrates a practical pathway to the target enantiomer by incorporating chirality from the outset. Further research has also focused on the chromatographic resolution of Isamoltane enantiomers using chiral stationary phases to separate the racemic mixture. acs.orgresearchgate.net
The synthesis of this compound is a prime example of the power of domino processes in modern organic synthesis. scilit.comresearchgate.net A domino reaction, also known as a cascade reaction, involves two or more bond-forming transformations that occur under the same reaction conditions without changing reagents or isolating intermediates. nih.gov The synthesis from nitroarenes perfectly fits this description: the (transfer) hydrogenation of the nitro group directly leads to an amine intermediate, which immediately undergoes a Paal-Knorr condensation to form the pyrrole ring. nih.govscilit.com This straightforward domino process is highly efficient, minimizes waste by reducing the number of purification steps, and saves time and resources. nih.gov The successful application of this process to a pharmaceutically relevant compound like this compound underscores the utility of domino strategies in creating complex molecules from simple starting materials. scilit.comresearchgate.net
Application of Benign Reductants (Dihydrogen, Formic Acid, CO/H2O)
Enantioselective Synthesis Pathways
Alternative Synthetic Routes to Pyrrole-Containing Scaffolds Relevant to this compound
The pyrrole moiety is a cornerstone of this compound's structure. rug.nlmdpi.com Its synthesis is a well-developed field, with several modern methods offering advantages in terms of efficiency, selectivity, and functional group tolerance. These routes are critical for accessing the necessary precursors for this compound and its derivatives.
A powerful strategy for synthesizing pyrroles involves the dehydrogenation of readily available pyrrolidine (B122466) precursors. nih.gov This approach is particularly attractive because the saturated pyrrolidine ring is often more robust and less prone to unwanted side reactions during multi-step syntheses compared to the electron-rich pyrrole ring. nih.govacs.org The pyrrole can then be "unmasked" from the pyrrolidine at a late stage. nih.gov
Various catalytic systems have been developed for this transformation. A notable method employs the commercially available Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst. nih.govacs.orgresearchgate.net This procedure is operationally simple and effectively dehydrogenates a range of N-aryl and N-alkyl pyrrolidines, even those without electron-withdrawing groups, which were previously a requirement for many oxidation methods. acs.org The reaction can be performed as an acceptorless dehydrogenation or, for improved yields, in the presence of a hydrogen acceptor like trimethyl(2-methylallyl)silane. acs.org
Visible-light photoredox catalysis offers another mild and efficient method for the dehydrogenative aromatization of pyrrolidines. d-nb.info This approach can proceed at room temperature without the need for transition metals or stoichiometric external oxidants, demonstrating high functional group tolerance. d-nb.info In some cases, this method can be coupled with functionalization, such as regioselective sulfonylation, to produce β-substituted pyrroles directly. d-nb.info
Historically, vapor-phase dehydrogenation over heterogeneous catalysts, such as palladium on silica (B1680970) gel at high temperatures (e.g., 400-450 °C), has also been used. google.comgoogle.com
Table 1: Catalytic Systems for the Dehydrogenation of Pyrrolidines to Pyrroles
| Catalyst System | Oxidant/Acceptor | Key Features | Reference(s) |
|---|---|---|---|
| B(C6F5)3 | Acceptorless or Alkene (e.g., trimethyl(2-methylallyl)silane) | Operationally simple; tolerant of various functional groups; no electron-withdrawing group needed. | nih.govacs.org |
| Visible-Light Photocatalyst (e.g., eosin (B541160) Y) | Arylsulfonyl chlorides (as regeneration/sulfonylation reagent) | Mild, room temperature conditions; metal- and external oxidant-free; allows for concurrent functionalization. | d-nb.info |
| Palladium on Silica Gel (Pd/SiO2) | Hydrogen (in vapor phase) | High-temperature, vapor-phase process; suitable for industrial scale. | google.com |
| Silver Acetate (AgOAc) / DDQ | DDQ | Part of a tandem amination/oxidation sequence from amine-tethered alkynes. | nih.gov |
Tandem, or cascade, reactions provide an elegant and atom-economical approach to constructing complex, functionalized pyrrole rings in a single pot. nih.gov These reactions involve a sequence of intramolecular and intermolecular bond-forming events to rapidly build molecular complexity from simple starting materials.
One prominent strategy involves the tandem annulation of 1,3-enynes. beilstein-journals.orgbeilstein-journals.org These reactions, often catalyzed by transition metals like silver or copper, proceed through a 5-exo-dig cyclization pathway to form the pyrrole ring. beilstein-journals.orgd-nb.info This methodology allows for the simultaneous incorporation of a wide array of functional groups, including halogens, trifluoromethyl groups, and aryl substituents. beilstein-journals.orgbeilstein-journals.org For instance, a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent can yield fully substituted pyrrole derivatives. d-nb.info
Other tandem approaches have also been developed. A copper-catalyzed three-component reaction of a primary amine-tethered alkyne, a cyanide source, and an alkylating agent affords α-cyano pyrrolidines, which are precursors to functionalized pyrroles. nih.gov Another method utilizes a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation to produce polyfunctionalized 2-amino-NH-pyrroles. organic-chemistry.orgacs.org
Table 2: Examples of Tandem Annulation Reactions for Pyrrole Synthesis
| Reaction Type | Key Starting Materials | Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|
| Electrophilic Iodocyclization | 2-Nitro-1,3-enynes | N/A | Iodinated pyrrole derivatives | beilstein-journals.org |
| Cascade Cyclization | 6-Hydroxyhex-2-en-4-ynals, Primary amines | AgNO3 | 2-(α-Hydroxyacyl)pyrroles | d-nb.info |
| Amination/Cyanation/Alkylation | Primary amine-tethered alkyne, Cyanide source, Alkylating agent | Copper | α-CN Pyrrolidines | nih.gov |
| Michael Addition/Nitrile Condensation | gem-Diactivated acrylonitriles, TMSCN | Base (e.g., DBU) | Tetrasubstituted 2-amino-NH-pyrroles | organic-chemistry.orgacs.org |
| [3+2] Cycloaddition/C-C Coupling | 2-Alkynoyl-2′-iodo-1,1′-biphenyls, Isocyanoacetates | CuI | Pyrrole-fused tetracyclic skeletons | rsc.org |
The synthesis of this compound requires precise control of stereochemistry. Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the practicality of chemical reactions, are exceptionally well-suited for producing the necessary enantiopure intermediates. nih.govacs.org
Enzymatic desymmetrization is a powerful tool for this purpose. Prochiral or meso-compounds, such as meso-2,5-disubstituted pyrrolidines, can be selectively transformed by enzymes like lipases or oxidases to yield chiral, non-racemic products. capes.gov.brresearchgate.net For example, the lipase (B570770) from Candida rugosa (CRL) has been used effectively in the kinetic resolution of racemic alcohols that are key intermediates in the synthesis of Isamoltane analogues like (S)-enciprazine. researchgate.net Similarly, monoamine oxidase from Aspergillus niger (MAO-N) can catalyze the highly enantioselective oxidation of meso-pyrrolidines to furnish chiral Δ¹-pyrrolines, which are valuable synthetic building blocks. capes.gov.br
Dynamic kinetic resolution (DKR) is another advanced strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.gov This has been applied to the synthesis of chiral pyrrolinone compounds, where a lipase catalyzes an acylation step while the starting material undergoes rapid, concurrent racemization. nih.gov
Furthermore, one-pot photoenzymatic processes have been developed to synthesize chiral building blocks like N-Boc-3-aminopyrrolidine. nih.gov These cascades combine a photochemical C-H oxyfunctionalization step with a highly stereoselective enzymatic transamination, streamlining the synthesis of valuable chiral amines from simple, unfunctionalized starting materials. nih.gov
Tandem Annulation Reactions for Functionalized Pyrrole Derivatives
Derivatization Strategies and Analogue Synthesis
The development of analogues of this compound is crucial for exploring structure-activity relationships and identifying new therapeutic agents. Derivatization strategies often focus on modifying the substituents on the pyrrole ring, the N-aryl group, or the amino-alcohol side chain.
The synthesis of enciprazine, a close analogue of Isamoltane, provides a clear example. researchgate.net The synthetic route involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with an epoxide, followed by a chemo-enzymatic resolution of the resulting racemic alcohol to isolate the desired enantiomer. researchgate.net This chiral intermediate is then coupled with 3,4,5-trimethoxyphenol (B152058) to yield the final product. researchgate.net This modular approach allows for the synthesis of a variety of analogues by simply changing the piperazine (B1678402) or phenol (B47542) coupling partners.
General derivatization methods for the pyrrole core are also applicable. For instance, visible-light-induced photoredox catalysis can be used for the regioselective sulfonylation of pyrrolidines, leading to β-substituted sulfonyl pyrroles, a class of derivatives that are otherwise difficult to access. d-nb.info Such functionalization opens the door to a wider range of structural modifications. The analysis and separation of the resulting enantiomeric products often rely on chiral high-performance liquid chromatography (HPLC), which has been successfully applied to resolve the enantiomers of Isamoltane and its analogues without derivatization. researchgate.nettandfonline.com
Stereochemical Investigations of + Isamoltane
Enantiomeric Purity Assessment Methodologies
The quantitative determination of the enantiomeric composition, or enantiomeric excess, of a chiral compound is essential for understanding its pharmacological and toxicological profile. wikipedia.org For Isamoltane (B1196468), direct chromatographic methods are preferred as they are rapid and allow for the recovery of enantiomers with high purity. tandfonline.com
A direct and efficient method for separating the enantiomers of Isamoltane has been developed using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique allows for the resolution of the racemic mixture without the need for chemical derivatization, a process where the enantiomers are reacted with a chiral reagent to form diastereomers. tandfonline.comresearchgate.net The direct separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. rsc.org
The successful enantioseparation of Isamoltane is highly dependent on the careful selection and optimization of the chromatographic conditions, including the chiral stationary phase (CSP) and the composition of the mobile phase.
Chiral Stationary Phase (CSP): Research has demonstrated that a CSP containing cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on macroporous silica (B1680970) gel, commercially known as Chiralcel OD, is highly effective for the direct resolution of Isamoltane enantiomers. tandfonline.comresearchgate.net This type of polysaccharide-based CSP is widely used due to its broad chiral recognition capabilities for a variety of racemic compounds, including β-amino alcohols like Isamoltane. tandfonline.comwindows.net
Mobile Phase Modifiers: The mobile phase composition, particularly the use of organic and basic modifiers, plays a crucial role in achieving optimal separation. For Isamoltane, a mobile phase consisting of n-hexane as the main solvent, with ethanol (B145695) as an organic modifier and diethylamine (B46881) (DEA) as a basic additive, has been optimized. tandfonline.comresearchgate.net
Organic Modifiers: Alcohols such as ethanol and 2-propanol are used to modulate the retention and enantioselectivity of the separation. researchgate.net The concentration of the organic modifier is a critical parameter; adjusting it affects the interaction between the analyte and the CSP. nih.gov
Basic Additives: The addition of a small amount of a basic modifier like diethylamine is often necessary when separating basic compounds like Isamoltane. chiraltech.com DEA can improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support of the CSP. tandfonline.comchiraltech.com
An optimized mobile phase for the analytical separation of Isamoltane enantiomers was found to be a mixture of n-hexane, ethanol, and diethylamine. tandfonline.comresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD (250 x 4.6 mm I.D.) |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-hexane-ethanol-diethylamine (98:2:0.5 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 20°C |
| Detection Wavelength | 244 nm |
The study of chromatographic parameters provides insight into the efficiency and mechanism of enantioseparation. For Isamoltane, key parameters such as the separation factor (α) and the resolution factor (Rs) have been determined under various conditions. The separation factor (α) is a measure of the relative retention of the two enantiomers, while the resolution factor (Rs) quantifies the degree of separation between the two peaks. Values for α ranged from 1.25 to 2.03 and for Rs from 0.80 to 5.16, indicating effective separation under optimized conditions. researchgate.net
Thermodynamic studies revealed that the mechanism of enantioselectivity is temperature-dependent. At lower temperatures, the separation is primarily driven by entropy, while at higher temperatures, it becomes enthalpy-driven. researchgate.net This transition is believed to be the result of a conformational change in the stationary phase. researchgate.net Kinetic analysis further indicates that at low temperatures, the second-eluting enantiomer experiences sluggish inclusion interactions with the CSP, contributing to the separation mechanism. researchgate.net
| Parameter | Observation |
|---|---|
| Separation Factor (α) | 1.25 - 2.03 |
| Resolution (Rs) | 0.80 - 5.16 |
| Thermodynamic Driver (Low Temp.) | Entropy-driven |
| Thermodynamic Driver (High Temp.) | Enthalpy-driven |
| Interaction Mechanism (Low Temp.) | Sluggish inclusion interactions for the second eluted enantiomer |
Chiral High-Performance Liquid Chromatography (HPLC) for Direct Resolution
Optimization of Chiral Stationary Phases and Mobile Phase Modifiers
Stereochemical Influences on Receptor Interactions.nih.gov
The biological activity of Isamoltane is markedly stereoselective, with its enantiomers exhibiting different affinities for various neurotransmitter receptors. vulcanchem.comwikipedia.org Research into the specific receptor binding profiles has primarily focused on the racemate and the (-)-enantiomer.
The (-)-enantiomer of Isamoltane is responsible for the compound's activity at serotonin (B10506) 5-HT1B receptors. nih.gov Binding studies have shown that Isamoltane (as a racemate or unspecified isomer) has a significantly higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor. wikipedia.orgnih.gov The Ki values were determined to be approximately 21 nM for the 5-HT1B receptor and 112 nM for the 5-HT1A receptor. nih.gov
In contrast, there are no published studies that explicitly quantify the receptor binding affinity of (+)-Isamoltane. vulcanchem.com However, it is hypothesized that the (+)-enantiomer may be the primary contributor to the β-adrenergic blocking properties observed with the racemic mixture. vulcanchem.com This division of activity, where one enantiomer accounts for the serotonergic effects and the other for the adrenergic effects, highlights the critical importance of stereochemistry in the pharmacological profile of Isamoltane.
| Receptor Type | (-)-Isamoltane Ki (nM) nih.gov | This compound Data |
|---|---|---|
| 5-HT₁B | 21 | Not Reported vulcanchem.com |
| 5-HT₁A | 112 | Not Reported vulcanchem.com |
| β-adrenoceptor | 8.4 (as racemate) nih.gov | Hypothesized to contribute to β-blockade vulcanchem.com |
Molecular Pharmacology and Receptor Binding Mechanisms of + Isamoltane
Interactions with Beta-Adrenergic Receptors
Non-Selective Beta-Adrenergic Receptor Antagonism
(+)-Isamoltane is recognized as a non-selective beta-adrenergic receptor antagonist. biosynth.com This classification indicates that it does not preferentially bind to a specific subtype of beta-adrenoceptor (e.g., β1 or β2). Its antagonistic action involves blocking the receptor, thereby preventing endogenous catecholamines, such as adrenaline and noradrenaline, from binding and eliciting their normal physiological response. biosynth.comfpnotebook.com This blockade leads to a reduction in sympathetic nervous system activity, which can influence the cardiovascular and respiratory systems. biosynth.com
Research indicates that isamoltane (B1196468) is a potent ligand for β-adrenoceptors, with a reported IC50 value of 8.4 nM. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In clinical studies with healthy volunteers, isamoltane demonstrated measurable systemic effects on both β1- and β2-adrenergic receptors. nih.gov The blockade of β2-receptors in skeletal muscle was observed to be more pronounced than the attenuation of exercise-induced heart rate, which is primarily a β1-receptor mediated effect. nih.gov
Competitive Inhibition of Catecholamines at Beta-Adrenoceptors
The mechanism by which this compound exerts its beta-blocking effect is through competitive inhibition. biosynth.com This means that isamoltane competes with endogenous catecholamines, like adrenaline and noradrenaline, for the same binding sites on beta-adrenergic receptors. biosynth.comfpnotebook.com By occupying these sites, isamoltane prevents the natural ligands from activating the receptors, thus diminishing the downstream signaling pathways that are normally initiated by catecholamine binding.
The biosynthesis of catecholamines begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to dopamine, norepinephrine, and epinephrine. patsnap.comnih.gov These molecules are crucial for the "fight or flight" response, regulating heart rate, blood pressure, and other physiological processes. patsnap.com The competitive antagonism of isamoltane at beta-adrenoceptors effectively dampens the impact of these stress hormones on target organs.
Interactions with Serotonin (B10506) Receptors (5-HT Receptors)
In addition to its activity at beta-adrenergic receptors, this compound also interacts significantly with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT1B subtypes. wikipedia.org
Antagonism at 5-HT1A Receptor Subtypes
This compound acts as an antagonist at 5-HT1A receptors. wikipedia.orgnih.gov The affinity of isamoltane for this receptor subtype has been quantified, with studies reporting an IC50 value of 1070 nmol/l for the inhibition of [3H]8-OH-DPAT binding to 5-HT1A receptors in rat brain membranes. nih.gov Another study reported a Ki value of 112 nmol/L. wikipedia.orgnih.gov The antagonist properties of isamoltane at 5-HT1A receptors have been demonstrated in functional studies. For instance, the administration of a 5-HT1A receptor antagonist, WAY 100635, was shown to block the antihyperalgesic and antiallodynic effects of cardamonin, similar to the effect observed with isamoltane, suggesting a role for 5-HT1A receptor antagonism in pain modulation. mdpi.com
Antagonism at 5-HT1B Receptor Subtypes
A defining characteristic of this compound's pharmacological profile is its potent antagonism at 5-HT1B receptors. wikipedia.orgnih.gov It has been identified as a selective antagonist for this receptor subtype. medchemexpress.commedchemexpress.com Research has shown that isamoltane inhibits the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes with an IC50 of 39 nM. medchemexpress.commedchemexpress.com Another study reported a Ki value of 21 nmol/L for the 5-HT1B receptor. wikipedia.orgnih.gov This antagonistic activity at presynaptic 5-HT1B autoreceptors is thought to increase the synaptic concentration of 5-HT. nih.gov In studies investigating pain, the 5-HT1B receptor antagonist isamoltane was found to abolish the anti-immobility effect of piperine (B192125) in the forced swim test, highlighting the role of 5-HT1B receptors in mediating certain behavioral effects. nih.gov
Differential Potency and Selectivity for 5-HT1B over 5-HT1A Receptors
A key feature of isamoltane's interaction with serotonin receptors is its greater potency and selectivity for the 5-HT1B subtype compared to the 5-HT1A subtype. wikipedia.orgnih.gov Reports indicate that isamoltane is approximately 5 to 27-fold more selective for 5-HT1B receptors over 5-HT1A receptors. medchemexpress.comwikipedia.orgnih.govnih.govahajournals.org
This selectivity is based on the comparison of its binding affinities for the two receptor subtypes. For example, one study reported an IC50 of 39 nM for 5-HT1B and 1070 nM for 5-HT1A, demonstrating a clear preference for the 5-HT1B receptor. nih.gov This differential potency is a significant aspect of its pharmacological profile and is believed to contribute to its specific effects observed in preclinical studies. nih.gov
Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (IC50/Ki) | Reference |
| Beta-Adrenergic Receptor | 8.4 nM (IC50) | medchemexpress.commedchemexpress.com |
| 5-HT1A Receptor | 1070 nM (IC50) / 112 nmol/L (Ki) | nih.govnih.gov |
| 5-HT1B Receptor | 39 nM (IC50) / 21 nmol/L (Ki) | medchemexpress.commedchemexpress.comnih.gov |
Investigation of 5-HT1D Receptor Involvement in Receptor Antagonism
The involvement of the 5-HT1D receptor in the pharmacological profile of isamoltane has been a subject of investigation, primarily through comparative binding studies and functional assays. While isamoltane is predominantly recognized for its antagonist activity at 5-HT1B receptors, its interaction with 5-HT1D receptors appears to be significantly lower.
In comparative studies, isamoltane, along with other beta-adrenoceptor antagonists like pindolol (B1678383) and propranolol (B1214883), demonstrates high affinity for the rat 5-HT1B receptor. nih.govnih.gov However, these compounds exhibit considerably lower affinity for the 5-HT1D receptors found in species such as calf, pig, or human. nih.gov This species-dependent difference in affinity highlights the pharmacological distinction between 5-HT1B and 5-HT1D receptors.
Functional assays measuring the inhibition of forskolin-stimulated adenylate cyclase activity further underscore this distinction. In rat substantia nigra, where the 5-HT1B receptor is prevalent, isamoltane acts as an antagonist. nih.gov Conversely, in calf substantia nigra, which is rich in 5-HT1D receptors, these same drugs, including isamoltane, display marked intrinsic activity, suggesting they may act as agonists or partial agonists at this receptor subtype. nih.gov The rank order of potency of various compounds at 5-HT1B and 5-HT1D receptors is markedly different, reinforcing the distinct pharmacological profiles of these two receptor subtypes. nih.gov
Modulation of Neurotransmitter Systems
The influence of isamoltane on the serotonin (5-HT) neurotransmitter system is a key aspect of its pharmacological profile. Research has primarily focused on its effects on serotonin synthesis, turnover, and release, which are largely attributed to its antagonist activity at 5-HT1B autoreceptors.
Studies on the racemic mixture of isamoltane have demonstrated its ability to modulate serotonin synthesis and turnover. In vivo, isamoltane has been shown to increase the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) in the rat cortex following central decarboxylase inhibition, indicating an increase in serotonin synthesis. nih.gov This effect was observed at lower doses, while higher doses led to a diminished effect. nih.gov
Furthermore, isamoltane significantly increases the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus of rats. nih.gov This elevation in 5-HIAA levels is indicative of an increased turnover of serotonin. nih.gov This effect is not believed to be a consequence of its beta-adrenoceptor blocking properties, as other beta-blockers without significant 5-HT1B affinity did not produce similar effects. nih.gov The increase in serotonin turnover is consistent with the blockade of terminal 5-HT autoreceptors, which leads to an enhanced release of serotonin and its subsequent metabolism. The depletion of central endogenous serotonin using ρ-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, has been shown to reverse the effects of compounds that act on the serotonergic system, highlighting the importance of serotonin synthesis in their mechanism of action. mdpi.comnih.gov
Isamoltane has been found to enhance the electrically evoked release of [3H]5-HT from prelabeled rat cortical slices. nih.gov This effect is consistent with the blockade of terminal 5-HT autoreceptors, which normally act to inhibit serotonin release. nih.gov By antagonizing these autoreceptors, isamoltane effectively removes this inhibitory feedback loop, resulting in an increased overflow of serotonin upon neuronal stimulation. The potency of isamoltane in this regard was found to be similar to that of cyanopindolol, another compound with 5-HT1B antagonist properties. nih.gov
The effects of isamoltane and other beta-adrenoceptor antagonists on serotonin release appear to be more closely correlated with their affinity for the 5-HT1B receptor rather than the 5-HT1A receptor. nih.gov In studies using fast-scan cyclic voltammetry in brain slices, the 5-HT1B receptor antagonist isamoltane was shown to block the inhibitory effects of 5-HT1B receptor agonists on stimulated 5-HT release. jneurosci.org However, in some experimental models, isamoltane did not prevent the inhibition of evoked 5-HT release by other receptor systems, such as the histamine (B1213489) H3 receptor, indicating a specific action on the 5-HT autoreceptors. jneurosci.org
The primary mechanism by which isamoltane modulates serotonergic neurotransmission is through the inhibition of terminal 5-HT autoreceptors, which are predominantly of the 5-HT1B subtype. nih.govnih.gov These autoreceptors are located on the presynaptic terminals of serotonergic neurons and function as a negative feedback system to regulate the release of serotonin. uu.nl
When serotonin is released into the synaptic cleft, it can bind to these 5-HT1B autoreceptors, which in turn inhibits further serotonin release. uu.nl Isamoltane, acting as a competitive antagonist at these receptors, blocks the binding of endogenous serotonin. biosynth.com This blockade prevents the activation of the inhibitory feedback mechanism, leading to an increased and sustained release of serotonin from the nerve terminal. nih.govnih.gov This increased synaptic concentration of serotonin can then act on postsynaptic receptors to mediate its physiological effects. The activity of the 5-HT1B receptor is known to be negatively coupled to adenylyl cyclase, and its inhibition by antagonists like isamoltane can influence downstream signaling pathways. mdpi.com
Influence on Electrically Evoked Serotonin Release
Receptor-Mediated Signaling Pathway Elucidation
The elucidation of the receptor-mediated signaling pathways of isamoltane is crucial for understanding its pharmacological effects. As a research tool, isamoltane has been valuable in studies aimed at understanding receptor dynamics and drug-receptor interactions. biosynth.com
Isamoltane's utility as a pharmacological tool extends to the investigation of receptor dynamics. biosynth.com As a non-selective beta-adrenergic receptor antagonist, it competitively inhibits the action of catecholamines on these receptors. biosynth.com This antagonistic effect leads to a decrease in sympathetic nervous system activity. biosynth.com
In the context of the serotonergic system, the antagonist properties of isamoltane at 5-HT1B receptors have been instrumental in probing the function of these autoreceptors. jhu.edu For instance, in studies of synaptic plasticity, the potentiation of excitatory postsynaptic potentials by serotonin reuptake inhibitors was blocked by isamoltane, indicating that this effect was mediated by the increased synaptic serotonin acting on 5-HT1B receptors. jhu.edu Such studies provide insights into the dynamic regulation of synaptic strength by the serotonergic system and the role of specific receptor subtypes in this process. The non-selective nature of isamoltane, however, necessitates careful experimental design to isolate its effects on specific receptor systems. biosynth.com
Data Tables
Table 1: Receptor Binding Affinities of Isamoltane Enantiomers
| Receptor Type | (-)-Isamoltane Ki (nM) | This compound Data |
| 5-HT₁B | 21 | Not Reported |
| 5-HT₁A | 112 | Not Reported |
| β-adrenoceptor | 8.4 (IC50) | Not Reported |
Data for (-)-Isamoltane and the racemic mixture are often used as a reference due to the limited availability of specific data for this compound.
Table 2: Effect of Isamoltane on Serotonin Neurochemistry
| Parameter | Effect | Brain Region(s) | Species |
| 5-HTP Accumulation | Increased | Cortex | Rat |
| 5-HIAA Levels | Increased | Hypothalamus, Hippocampus | Rat |
| Electrically Evoked [3H]5-HT Release | Increased | Cortex | Rat |
Compound Names
this compound
(-)-Isamoltane
Isamoltane
5-Carboxamidotryptamine
5-Hydroxytryptamine (Serotonin)
5-Hydroxytryptophan
5-Hydroxyindoleacetic acid
8-hydroxy-2-(di-n-propylamino)tetralin
Anpirtoline
Brofaromine
Buprenorphine
Buspirone
Cardamonin
CGP 6085A
Citalopram
CP94253
Cyanopindolol
Dotarizine
Fenfluramine
Flesinoxan
Flopropione
Fluoxetine
Gepirone
GR-46,611
Imipramine
Iodocyanopindolol
Ipsapirone
Isoproterenol
Ketanserin
Lecozotan
Lysergic acid diethylamide
MDMA
Mefway
Mesulergine
Methiothepin
m-trifluoromethylphenylpiperazine
MPPF
NAN-190
Nebivolol
Ondansetron
Oxprenolol
Paroxetine
Pindolol
Propranolol
Quipazine
Rauwolscine
Ritanserin
Robalzotan
RU 24969
SB-649,915
SDZ 21-009
Spiperone
Spiramide
Spiroxatrine
Sumatriptan
Tandospirone
UH-301
Urapidil
Vilazodone
WAY-100,135
WAY 100635
Xylamidine
Y-25130
Yohimbine
ρ-chlorophenylalanine
Analysis of Drug-Receptor Interactions
The analysis of the drug-receptor interactions of this compound is complicated by a notable lack of direct binding studies for this specific enantiomer in published scientific literature. vulcanchem.com Consequently, its receptor binding profile is largely inferred from studies conducted on its racemic form, (±)-Isamoltane, and its levorotatory counterpart, (-)-Isamoltane. (±)-Isamoltane is recognized as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors. wikipedia.orgncats.io
Research demonstrates marked stereoselectivity in the pharmacological activity of the isamoltane enantiomers. vulcanchem.com Binding experiments with the racemic mixture revealed a high affinity for the 5-HT1B receptor, with Ki values reported to be around 21 nM, and an approximately five-fold lower potency for the 5-HT1A receptor, with a Ki of 112 nM. wikipedia.orgnih.gov Further studies on the racemate determined an IC50 value of 39 nM for inhibiting radioligand binding to 5-HT1B recognition sites and an IC50 of 8.4 nM for β-adrenoceptors. medchemexpress.commedchemexpress.com
The high-affinity antagonism at the 5-HT1B receptor is primarily attributed to the (-)-enantiomer. vulcanchem.comnih.gov Chiral chromatography has suggested that the (-)-enantiomer is responsible for over 90% of the 5-HT1B activity in racemic mixtures. vulcanchem.com This implies that the (+)-enantiomer possesses significantly lower affinity for this receptor subtype. Indirect evidence suggests that the (+)-form of isamoltane is the principal contributor to the β-adrenergic blockade observed with the racemic compound, a hypothesis supported by its structural similarity to propranolol derivatives. vulcanchem.com
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| (±)-Isamoltane | 5-HT1B | 21 nM (Ki) | wikipedia.orgnih.gov |
| (±)-Isamoltane | 5-HT1A | 112 nM (Ki) | wikipedia.orgnih.gov |
| (±)-Isamoltane | 5-HT1B | 39 nM (IC50) | medchemexpress.commedchemexpress.com |
| (±)-Isamoltane | β-adrenoceptor | 8.4 nM (IC50) | medchemexpress.commedchemexpress.com |
| (-)-Isamoltane | 5-HT1B | 21 nM (Ki) | vulcanchem.com |
| (-)-Isamoltane | 5-HT1A | 112 nM (Ki) | vulcanchem.com |
| This compound | 5-HT1B / 5-HT1A | Not Reported | vulcanchem.com |
| This compound | β-adrenoceptor | Partial Antagonism (inferred) | vulcanchem.com |
Role in Modulating Intracellular Calcium Levels
Direct experimental evidence detailing the specific role of this compound in modulating intracellular calcium levels is not available in current literature. However, its potential effects can be inferred from the known signaling pathways of its presumed primary target, the β-adrenergic receptors, and the established mechanisms of its racemate's targets, the 5-HT1A and 5-HT1B receptors.
G protein-coupled receptors (GPCRs), such as serotonin and adrenergic receptors, can modulate intracellular calcium (Ca2+) concentrations through various signaling cascades. mdpi.com The 5-HT1A and 5-HT1B receptor subtypes are predominantly coupled to Gi/o proteins. mdpi.com Activation of this pathway typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can subsequently cause the closure of voltage-gated calcium channels and reduce Ca2+ influx. mdpi.comcas.cz Therefore, as an antagonist, the isamoltane racemate would block serotonin's ability to produce these effects.
Conversely, β-adrenergic receptors are classically coupled to Gs proteins, which activate adenylyl cyclase, increase cAMP production, and can modulate intracellular calcium, particularly in cardiac and smooth muscle cells. mdpi.com As a β-adrenergic antagonist, this compound would be expected to block these agonist-induced effects. Other adrenergic receptor subtypes, such as α1-receptors, are coupled to the Gq signaling pathway, which directly increases intracellular calcium mobilization via the generation of inositol (B14025) 1,4,5-triphosphate (IP3). mdpi.com
An indirect link between isamoltane and calcium signaling comes from a study showing that pretreatment with isamoltane (racemic) reduced levels of 20-hydroxyeicosatetraenoic acid (20-HETE), a lipid metabolite involved in the regulation of intracellular Ca2+ and vascular tone. ahajournals.org Given that this compound is thought to act primarily as a β-blocker, its main role in calcium modulation would likely be the antagonism of β-agonist-induced changes in calcium-dependent signaling, rather than directly altering basal intracellular calcium concentrations.
Comparative Pharmacological Profiling with Related Ligands
The pharmacological profile of this compound is best understood when compared with its racemate, its levorotatory enantiomer, and other related aryloxypropanolamine ligands that exhibit activity at both β-adrenergic and serotonin receptors.
Isamoltane belongs to the phenoxypropanolamine class of compounds, which includes many well-known β-blockers like Propranolol. vulcanchem.com A key feature of several of these compounds is their additional affinity for serotonin receptors. Racemic isamoltane is distinguished by its potent antagonism of the 5-HT1B receptor, an effect largely due to the (-)-enantiomer. vulcanchem.comnih.gov In contrast, the (+)-enantiomer's profile is thought to be more akin to a conventional β-blocker with less significant activity at serotonin receptors.
Pindolol is another β-adrenoceptor antagonist that also displays notable affinity for 5-HT1A receptors, where it acts as a partial agonist/antagonist. acs.orgnih.gov Unlike isamoltane, pindolol's primary serotonin receptor activity is at the 5-HT1A subtype. Propranolol and Cyanopindolol are also β-blockers recognized for having a high affinity for rat 5-HT1B receptors. nih.gov
The stereoselective nature of isamoltane's receptor affinities sets it apart. While the racemate ((±)-Isamoltane) provides a dual action of 5-HT1B and β-adrenergic blockade, this is a composite of the distinct activities of its constituent enantiomers. (-)-Isamoltane is a potent 5-HT1B antagonist, whereas this compound is believed to be a β-adrenoceptor antagonist. vulcanchem.com This division of activity is a critical aspect of its molecular pharmacology.
| Ligand | Primary Target(s) | Receptor Selectivity Profile | Reference |
|---|---|---|---|
| This compound | β-adrenoceptor (presumed) | Presumed β-blocker with low affinity for 5-HT1B/1A receptors. | vulcanchem.com |
| (-)-Isamoltane | 5-HT1B, 5-HT1A, β-adrenoceptor | High affinity for 5-HT1B; primary contributor to serotonergic effects of the racemate. | vulcanchem.comnih.gov |
| (±)-Isamoltane | 5-HT1B, β-adrenoceptor, 5-HT1A | Dual 5-HT1B/β-adrenoceptor antagonist. ~5x more potent at 5-HT1B vs 5-HT1A. | wikipedia.orgmedchemexpress.com |
| Pindolol | β-adrenoceptor, 5-HT1A | Non-selective β-blocker with significant 5-HT1A partial agonist/antagonist activity. | acs.orgnih.gov |
| Propranolol | β-adrenoceptor | Non-selective β-blocker, also shows affinity for 5-HT1B receptors. | nih.gov |
| Cyanopindolol | β-adrenoceptor, 5-HT1A, 5-HT1B | β-blocker widely used as a radioligand for 5-HT1A and 5-HT1B receptors due to high affinity. | nih.gov |
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies for + Isamoltane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules like (+)-Isamoltane. tanta.edu.eg By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. nih.govorganicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on standard chemical shift values for similar functional groups.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes on Expected Signals |
|---|---|---|---|
| Aromatic Protons (Phenoxy group) | ~6.9 - 7.4 | ~110 - 158 | Multiple signals in the aromatic region, showing complex splitting patterns due to ortho, meta, and para coupling. |
| Pyrrole (B145914) Protons | ~6.3 (β-H), ~7.0 (α-H) | ~110 (β-C), ~120 (α-C) | Two distinct signals, appearing as triplets or multiplets. |
| Propanolamine (B44665) Chain (-O-CH₂-CH(OH)-CH₂-N-) | ~4.0 (O-CH₂), ~4.1 (CH-OH), ~2.8 (CH₂-N) | ~70 (O-CH₂), ~68 (CH-OH), ~50 (CH₂-N) | Signals for the three distinct carbons and associated protons of the propanol (B110389) backbone. The -OH proton signal would be a broad singlet. |
| Isopropyl Group (-CH(CH₃)₂) | ~2.8 (N-CH), ~1.1 (CH₃) | ~50 (N-CH), ~22 (CH₃) | A septet for the CH proton and a doublet for the six equivalent methyl protons. |
| Amine and Hydroxyl Protons (NH, OH) | Variable (broad) | N/A | These signals are often broad and their chemical shift is dependent on solvent, concentration, and temperature. They may exchange with D₂O. |
Utilization of Mass Spectrometry (MS) Techniques in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns. wikipedia.orgfiveable.me For this compound (C₁₆H₂₂N₂O₂), the expected exact mass of the molecular ion [M]⁺ is 274.364 g·mol⁻¹. wikipedia.org
In a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) to preserve the molecular ion, this compound would be expected to fragment in predictable ways based on its structure. dummies.com Common fragmentation pathways for molecules containing ether, alcohol, and amine functional groups include alpha cleavage. dummies.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines the most probable fragmentation patterns based on the compound's structure.
| Predicted m/z | Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 274 | [C₁₆H₂₂N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 259 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 216 | [M - C₃H₇N]⁺ | Cleavage of the C-N bond, loss of isopropylamine (B41738) radical. |
| 185 | [C₁₀H₉N₂O₂]⁺ | Cleavage of the ether bond, resulting in the protonated 2-(1H-pyrrol-1-yl)phenol fragment. |
| 100 | [C₆H₁₄N]⁺ | Alpha cleavage adjacent to the nitrogen, forming the [CH₂(OH)CH₂NHCH(CH₃)₂]⁺ fragment. |
| 58 | [C₃H₈N]⁺ | Alpha cleavage adjacent to the nitrogen, forming the protonated isopropylamine fragment [CH₃CHNH₂CH₃]⁺. This is often a very stable and prominent fragment for isopropylamines. libretexts.org |
Infrared (IR) Spectroscopic Investigations of Molecular Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. tanta.edu.eg Since different types of bonds vibrate at characteristic frequencies, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule. nih.gov The analysis of an IR spectrum for this compound would confirm the presence of its key functional groups. Fourier-transform infrared spectroscopy (FTIR) is the modern standard for this analysis. vscht.cz
Table 3: Characteristic Infrared Absorption Bands for this compound This table lists the expected absorption frequencies based on the functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3600 - 3200 | O-H Stretch | Alcohol | Broad, Medium-Strong |
| 3400 - 3300 | N-H Stretch | Secondary Amine | Medium-Weak, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic and Pyrrole | Medium-Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium-Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |
| 1250 - 1000 | C-O Stretch | Aryl Ether and Secondary Alcohol | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems. uobabylon.edu.iq
The primary chromophores in this compound are the 2-substituted pyrrole and the phenoxy group. These aromatic systems give rise to characteristic π → π* electronic transitions. The absorption maximum (λmax) provides information about the extent of the conjugated system. Published chromatographic methods for Isamoltane (B1196468) utilize UV detection at a wavelength of 244 nm, indicating a significant absorption band in this region of the near-UV spectrum. tandfonline.com
Table 4: UV-Visible Absorption Data for this compound
| Reported λmax | Chromophore | Electronic Transition Type | Solvent System (from HPLC) |
|---|---|---|---|
| ~244 nm | 2-(1H-pyrrol-1-yl)phenoxy group | π → π* | n-hexane-ethanol-diethylamine tandfonline.com |
The addition of substituents to the benzene (B151609) ring can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift), and the observed λmax is a composite of the electronic transitions of the entire molecular structure. up.ac.za
General Analytical Spectroscopy Techniques for Compound Research
Beyond standalone spectroscopic methods, hyphenated techniques are crucial for the complete analysis of compounds like this compound, especially for separating it from its enantiomer and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. For the specific analysis of this compound, chiral HPLC methods are essential. Research has shown that the enantiomers of Isamoltane can be successfully resolved without derivatization using a chiral stationary phase (CSP). tandfonline.comresearchgate.net
A widely used method employs a cellulose-based CSP, such as 3,5-dimethylphenylcarbamate of cellulose (B213188) (Chiralcel OD). tandfonline.comresearchgate.net The separation is typically achieved using a mobile phase consisting of a non-polar solvent like n-hexane, modified with an alcohol (e.g., ethanol (B145695) or 2-propanol) and a small amount of an amine (e.g., diethylamine) to improve peak shape and resolution. tandfonline.comresearchgate.net The combination of HPLC for separation with a spectroscopic detector (like UV-Vis or MS) allows for the quantification and identification of the specific enantiomer in a mixture. researchgate.net
Table 5: Example of a Chiral HPLC Method for Isamoltane Resolution
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Technique | Chiral High-Performance Liquid Chromatography (HPLC) | tandfonline.comresearchgate.net |
| Stationary Phase | Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | tandfonline.comresearchgate.net |
| Mobile Phase Example | n-hexane-ethanol-diethylamine (98:2:0.5 v/v/v) | tandfonline.com |
| Detection | UV Spectrophotometry at 244 nm | tandfonline.com |
Theoretical and Computational Chemistry Investigations of + Isamoltane
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a receptor's binding site. For (+)-Isamoltane, which acts as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors, docking studies are crucial for understanding the structural basis of its activity. wikipedia.org These studies model the interactions between this compound and the amino acid residues within the binding pockets of these G protein-coupled receptors (GPCRs).
Docking analyses for ligands targeting serotonin (B10506) receptors often reveal key interactions. For instance, the nitrogen atom in the pyrrole (B145914) ring of this compound could act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions with residues like phenylalanine or tyrosine. science.govscielo.org.mx The hydroxyl and secondary amine groups in the propanolamine (B44665) side chain are also critical, likely forming hydrogen bonds with polar residues such as serine, threonine, or aspartic acid in the receptor binding site. researchgate.net These interactions collectively determine the binding affinity and selectivity of the compound. While specific docking studies for this compound are not extensively published, analysis of similar ligands allows for a predictive model of its binding.
| Interaction Type | Potential Interacting Residue in 5-HT1A/1B Receptor | Likely Involved Moiety of this compound |
|---|---|---|
| Hydrogen Bond | Aspartic Acid (Asp) | Propanolamine -OH and -NH groups |
| Hydrogen Bond | Threonine (Thr), Serine (Ser) | Propanolamine -OH group, Pyrrole N |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) | Phenoxy ring, Pyrrole ring |
| Van der Waals | Leucine (Leu), Valine (Val) | Isopropyl group |
Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Quantum chemical (QC) descriptors, derived from the electronic structure of a molecule, are particularly powerful as they provide detailed information about molecular geometry, electronic properties, and reactivity. researchgate.netnih.gov
For a series of analogues of this compound, QSAR studies could be employed to predict their binding affinities for 5-HT1A and 5-HT1B receptors. By calculating descriptors such as orbital energies, dipole moment, and atomic charges, a model can be built to understand which structural features are most important for potent and selective receptor binding. For example, the distribution of electronic charge across the molecule can influence its ability to form electrostatic interactions within the receptor's binding site. researchgate.net
| Quantum Chemical Descriptor | Significance in SAR Modeling |
|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates electron-donating ability. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and molecular stability. |
| Dipole Moment | Describes the overall polarity of the molecule, influencing solubility and binding. |
| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions for electrostatic interactions. |
| Atomic Charges | Quantifies the charge on each atom, predicting sites for interaction. |
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com DFT calculations are instrumental in determining various molecular-level descriptors, including molecular orbital energies, atomic charge distributions, and local electron densities, which are key to identifying reactive sites and analyzing stability. mdpi.comscience.gov
For this compound, DFT calculations can elucidate its intrinsic electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. jmcs.org.mx Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can visually identify the electrophilic and nucleophilic sites of this compound, predicting how it will interact with its biological targets. science.gov
| Electronic Property (Hypothetical DFT Values) | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the first unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.4 eV | Indicates high kinetic stability and low chemical reactivity. |
| Global Hardness (η) | 2.7 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.5 eV | Measures the power to attract electrons. |
In Silico Analysis for Binding Affinity and Molecular Behavior
In silico analysis encompasses a range of computational methods, including molecular docking and DFT, to predict and rationalize the binding affinity and behavior of a drug molecule. scielo.org.mx These techniques are particularly useful for understanding the selectivity of ligands like this compound, which shows approximately five-fold higher potency for the 5-HT1B receptor (Ki = 21 nmol/L) compared to the 5-HT1A receptor (Ki = 112 nmol/L). nih.gov
Computational methods can calculate the binding free energy (ΔG) for the ligand-receptor complex, a value that theoretically correlates with the experimentally determined inhibition constant (Ki) or binding affinity (Kd). By comparing the calculated binding free energies of this compound with both the 5-HT1A and 5-HT1B receptors, researchers can investigate the molecular basis for this observed selectivity. acs.org These analyses can pinpoint subtle differences in amino acid composition in the binding sites or slight variations in how the ligand is positioned, which lead to significant differences in binding strength. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous three-dimensional shapes or conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Molecular Dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor interaction. nih.gov
MD simulations can be used to study the stability of the this compound-receptor complex. After docking this compound into the binding site of the 5-HT1A or 5-HT1B receptor, an MD simulation can track the movements of both the ligand and the protein in a simulated physiological environment. nih.gov This can reveal whether the initial binding pose is stable or if the ligand shifts to a more favorable position. Furthermore, MD simulations can illuminate the mechanism of binding, such as "conformational selection," where the receptor naturally fluctuates between different shapes, and the ligand preferentially binds to and stabilizes a specific conformation. nih.gov This could be a key factor in explaining the higher affinity of this compound for the 5-HT1B receptor. nih.gov
Preclinical Pharmacological Research Applications of + Isamoltane Rodent Models
Anxiolytic Effects in Rodent Behavioral Models
(+)-Isamoltane has demonstrated properties that reduce anxiety-like behaviors in rodent models. wikipedia.org In studies evaluating the responses of rats to novel and potentially fear-inducing situations, such as encountering a new object or a drinking bottle in an unfamiliar open-field environment, this compound was shown to counteract the typical fear-induced suppression of behavior. nih.gov Specifically, the administration of isamoltane (B1196468) led to a decrease in the time it took for the animals to approach the novel stimuli, an increase in exploratory activities, and a reduction in grooming behaviors, which are often associated with stress and anxiety in rodents. nih.gov These effects were observed to be similar to those of the well-established anxiolytic compound, diazepam. nih.gov
However, the anxiolytic-like effects of isamoltane may be model-dependent. In the elevated plus-maze, another common animal model of anxiety, systemically administered isamoltane did not produce anxiolytic effects. nih.gov
Table 1: Effects of this compound on Rodent Behavior in Novelty-Based Anxiety Models
| Behavioral Parameter | Effect of this compound | Reference |
|---|---|---|
| Approach Latency | Shortened | nih.gov |
| Exploratory Activity | Increased | nih.gov |
| Grooming | Reduced | nih.gov |
| Performance in Elevated Plus-Maze | Ineffective | nih.gov |
Research into Receptor-Mediated Physiological and Pathophysiological Roles
This compound is characterized as an antagonist at multiple receptor sites, including β-adrenergic, 5-HT1A, and 5-HT1B receptors. wikipedia.org Its affinity for the 5-HT1B receptor is notably higher, approximately five times greater than its affinity for the 5-HT1A receptor. wikipedia.orgnih.gov This receptor binding profile makes it a useful tool for investigating the specific roles of these receptors.
In the context of pain modulation, this compound has been utilized to explore the involvement of 5-HT1B receptors. For instance, in studies of neuropathic pain in mice, the administration of a 5-HT1B receptor antagonist like isamoltane was shown to block the pain-relieving effects of other compounds under investigation. mdpi.com This suggests that the activation of 5-HT1B receptors plays a role in mediating analgesia. mdpi.com
Table 2: Receptor Binding Profile of Isamoltane
| Receptor | Action | Ki Value (nmol/l) | Reference |
|---|---|---|---|
| 5-HT1B | Antagonist | 21 | wikipedia.orgnih.gov |
| 5-HT1A | Antagonist | 112 | wikipedia.orgnih.gov |
| β-adrenergic | Antagonist | 8.4 | medchemexpress.comnih.gov |
Insights into Central Nervous System (CNS) Receptor Functionality
The antagonistic action of this compound at 5-HT1B receptors provides significant insights into the functioning of the central nervous system. The 5-HT1B receptors in the brain often act as terminal autoreceptors on serotonin (B10506) neurons, which means they help regulate the release of serotonin (5-HT). nih.gov By blocking these receptors, isamoltane inhibits this negative feedback mechanism, leading to an increased concentration of serotonin in the synapse. nih.govmcmaster.ca
This effect has been demonstrated in laboratory experiments where isamoltane increased the electrically stimulated release of radiolabeled serotonin from slices of rat occipital cortex. nih.govnih.gov Furthermore, in living animals, isamoltane administration led to a significant increase in the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the hypothalamus and hippocampus, indicating an enhanced turnover of serotonin. nih.gov
Utility in Investigating Cardiovascular and Respiratory System Modulation (Preclinical)
The β-adrenergic blocking properties of isamoltane have been a focus of preclinical cardiovascular research. nih.gov Studies in healthy human volunteers have shown that isamoltane can attenuate the heart rate response to exercise in a dose-dependent manner. nih.gov This effect is a hallmark of β-blockade and demonstrates the compound's interaction with the sympathetic nervous system's control of heart function. While the primary focus of the provided outline is on rodent models, these clinical findings in humans are consistent with the expected physiological effects of a β-adrenergic antagonist.
Role in Modulating Cerebral Blood Flow in Animal Models
This compound has been instrumental in preclinical studies investigating the mechanisms behind changes in cerebral blood flow, particularly in the context of subarachnoid hemorrhage (SAH). ahajournals.orgahajournals.org Following SAH, a significant and sustained decrease in regional cerebral blood flow (rCBF) is often observed. Research in rat models has shown that this reduction in blood flow is associated with an increase in serotonin levels in the cerebrospinal fluid. ahajournals.orgahajournals.org
By administering this compound, a selective 5-HT1B receptor antagonist, researchers were able to prevent the sustained fall in rCBF after SAH. ahajournals.orgahajournals.org This finding strongly suggests that the activation of 5-HT1B receptors by the released serotonin plays a crucial role in the vasoconstriction of cerebral arteries and the subsequent reduction in blood flow following a subarachnoid hemorrhage. ahajournals.orgahajournals.org Isamoltane's ability to block this effect has helped to elucidate the contribution of the serotonergic system to this pathological event. ahajournals.orgahajournals.org
Chemical Reactivity and Transformation Studies of + Isamoltane
Oxidation Reactions and Pathways
While specific literature detailing the comprehensive oxidation pathways of (+)-Isamoltane is limited, its structural components—a pyrrole (B145914) ring, a secondary alcohol, and a secondary amine—suggest several potential routes for oxidative transformation. Oxidation can lead to the degradation of active pharmaceutical ingredients, potentially altering their efficacy or creating harmful byproducts. moravek.com In many drugs, metabolic oxidation involves the conversion of a carbon-hydrogen (C-H) bond to a carbon-oxygen (C-O) bond. google.com
The pyrrole moiety is an electron-rich aromatic system, making it susceptible to oxidation. pharmaguideline.combiosynce.com Exposure to air, light, or chemical oxidants can lead to darkening and the formation of polymeric materials, often seen as black solids. biosynce.comresearchgate.netuop.edu.pk Under controlled oxidation, for instance with chromium trioxide, the pyrrole ring can be opened to yield derivatives of maleimide. uop.edu.pk The degradation of pyrrole can be initiated by oxidants like peroxides or singlet oxygen, leading to dearomatization and decomposition. researchgate.net
The phenoxypropanolamine side chain presents other sites for oxidation. The secondary alcohol group is a prime candidate for oxidation to a ketone. This type of transformation is a common metabolic pathway for phenoxypropanolamine drugs. uba.de Furthermore, the N-isopropyl group and other aliphatic C-H bonds on the side chain could undergo oxidative metabolism. google.com
The table below summarizes the potential oxidation products of this compound based on the reactivity of its constituent functional groups.
| Functional Group | Potential Oxidation Product | Oxidizing Condition/Agent |
| Pyrrole Ring | Polypyrrolic polymers | Air, light, various oxidants biosynce.comresearchgate.net |
| Pyrrole Ring | Maleimide derivative | Strong oxidizing agents (e.g., CrO₃) uop.edu.pk |
| Secondary Alcohol | Ketone | Biological metabolism, chemical oxidants uba.de |
| Isopropyl Group | Hydroxylated derivatives | Metabolic oxidation (e.g., Cytochrome P450) google.com |
Functional Group Tolerance in Synthetic Applications
Functional group tolerance is a critical concept in synthetic chemistry, referring to the ability of a reaction to proceed successfully without side reactions occurring at various functional groups present in the substrate molecules. beilstein-journals.orgnih.govsemanticscholar.org High functional group tolerance allows for the synthesis of complex molecules in fewer steps and is a hallmark of efficient synthetic methodologies like cascade reactions.
The synthesis of this compound and its analogs has been achieved using methods that demonstrate good functional group tolerance. A notable example is the cascade synthesis of pyrroles from nitroarenes, catalyzed by a heterogeneous cobalt catalyst. researchgate.net This process involves the (transfer) hydrogenation of a substituted nitroarene followed by a Paal-Knorr condensation with a 1,4-dicarbonyl compound. researchgate.net The methodology has been successfully applied to prepare biologically active compounds, including this compound, indicating its compatibility with the functional groups present in the precursors. researchgate.net
This tolerance allows for the synthesis of a variety of substituted pyrrole derivatives by changing the starting materials, which is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies. Research into the synthesis of complex heterocyclic systems, including pyrrole-containing structures, frequently emphasizes the importance of developing reactions that are tolerant of diverse functional groups. rug.nlmetu.edu.trjmcs.org.mx
The table below lists functional groups on starting materials that are generally tolerated in modern synthetic methods used to produce pyrrole-containing compounds similar to this compound.
| Functional Group Class | Specific Examples | Relevance to Synthesis |
| Halogens | -F, -Cl, -Br | Allows for post-synthetic modification via cross-coupling. mdpi.com |
| Ether | Methoxy (-OCH₃), Ethoxy (-OCH₂CH₃) | Generally stable under many catalytic conditions. researchgate.net |
| Ester | Methyl ester (-COOCH₃) | Tolerated in many reductive and coupling reactions. scielo.org.mx |
| Ketone | Acetyl (-COCH₃) | Can be tolerated depending on the reaction conditions. scielo.org.mx |
| Nitrile | Cyano (-CN) | Stable under various catalytic hydrogenation conditions. |
| Alkyl Groups | Methyl (-CH₃), Ethyl (-C₂H₅) | Generally non-reactive and well-tolerated. researchgate.net |
Stability and Reactivity under Controlled Experimental Conditions
The stability of a chemical compound under various conditions is crucial for its storage, handling, and formulation. This compound, as a solid powder, exhibits good stability under recommended storage conditions but is susceptible to degradation under specific environmental stresses. tocris.commedkoo.com
It is stable when stored in a dry, dark environment at controlled temperatures (short-term at 0-4°C, long-term at -20°C). medkoo.com However, the compound may decompose upon exposure to heat and moisture. tocris.com The pyrrole ring is known to be sensitive to strong acids, which can disrupt its aromaticity. bhu.ac.in The compound is also incompatible with strong alkalis and strong oxidizing or reducing agents. tocris.com The secondary amine in the side chain imparts basic properties, allowing it to form salts with acids, such as the commercially available hydrochloride or hemifumarate salts. tocris.commedkoo.com Conversely, the N-H proton of the pyrrole ring exhibits weak acidity and can be removed by strong bases. uop.edu.pkbhu.ac.in
The following table summarizes the stability and reactivity profile of this compound under various controlled conditions.
| Condition | Stability/Reactivity | Remarks |
| Temperature | Stable at 0-4°C (short-term) and -20°C (long-term). medkoo.com | Decomposes with heat. tocris.com No specific decomposition temperature is available. tocris.combiocrick.com |
| Light | Should be stored in the dark. medkoo.com | Pyrrole compounds can be light-sensitive, leading to degradation/polymerization. biosynce.com |
| pH (Acids) | Incompatible with strong acids. tocris.com | The pyrrole ring is acid-sensitive. bhu.ac.in The amine group forms salts with acids. |
| pH (Bases) | Incompatible with strong alkalis. tocris.com | The pyrrole N-H can be deprotonated by strong bases. uop.edu.pkbhu.ac.in |
| Oxidizing Agents | Incompatible with strong oxidizing agents. tocris.com | The pyrrole ring and secondary alcohol are susceptible to oxidation. researchgate.netuop.edu.pk |
| Reducing Agents | Incompatible with strong reducing agents. tocris.com | Mild reduction can hydrogenate the pyrrole ring to pyrroline (B1223166) or pyrrolidine (B122466). uop.edu.pk |
| Moisture | Should be stored in a dry environment. medkoo.com | Prone to decomposition in the presence of moisture. tocris.com |
Future Directions and Emerging Research Avenues for + Isamoltane
Development of Novel Therapeutic Agents Targeting Beta-Adrenergic and Serotonin (B10506) Pathways
(+)-Isamoltane is a research chemical that acts as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors. wikipedia.org Its potential as an anxiolytic has been demonstrated in rodent models. wikipedia.org The dual modulation of both the adrenergic and serotonergic systems is a recognized strategy in psychopharmacology. For instance, the combination of β-blockers with serotonergic agents has been explored for treating conditions like depression. This raises the prospect of designing new molecules based on the this compound structure to treat a range of neuropsychiatric disorders.
The development of new therapeutic agents inspired by this compound could lead to compounds with tailored affinities for specific receptor subtypes, potentially offering improved efficacy and reduced side effects. Research has shown that isamoltane (B1196468) itself has about five times more potency for the 5-HT1B receptor than the 5-HT1A receptor. wikipedia.org This inherent selectivity provides a starting point for creating new chemical entities with optimized pharmacological profiles for conditions such as anxiety and depression. nih.gov The exploration of such compounds could yield novel treatments that leverage the synergistic effects of modulating both the adrenergic and serotonergic pathways.
Exploration of Structure-Activity Relationships for Enhanced Selectivity
The future development of drugs derived from this compound hinges on a detailed understanding of its structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound relates to its biological activity. For this compound, this involves examining how modifications to its phenoxypropanolamine backbone affect its binding affinity and selectivity for β-adrenergic and serotonin receptors. researchgate.net
Early research has already provided valuable insights. For example, the activity at the 5-HT1B receptor is known to reside in the (-)-enantiomer of isamoltane. nih.gov This stereoselectivity is a critical piece of information for designing more specific drugs. Further research could systematically alter different parts of the molecule, such as the pyrrole (B145914) group, the phenoxy ring, and the isopropylamino side chain, to map their contributions to receptor binding. researchgate.netsci-hub.se The goal of these explorations is to enhance selectivity, for instance, by increasing the affinity for a specific serotonin receptor subtype while minimizing action at β-adrenergic receptors, or vice versa, depending on the desired therapeutic effect. This could lead to drugs with greater precision and fewer off-target effects.
Below is a table summarizing the known binding affinities of Isamoltane and related compounds, illustrating the potential for selectivity.
Binding Affinity (Ki, nM) of Isamoltane and Related Beta-Blockers
| Compound | 5-HT1A Receptor | 5-HT1B Receptor | Selectivity Ratio (5-HT1A/5-HT1B) |
|---|---|---|---|
| Isamoltane | 112 wikipedia.orgopenhypertensionjournal.com | 21 wikipedia.orgopenhypertensionjournal.com | 0.19 |
| (-)-Isamoltane | 1070 nih.gov | 39 nih.gov | 0.04 |
| Propranolol (B1214883) | - | - | 2 nih.gov |
| Oxprenolol | - | - | 3.5 nih.gov |
| Cyanopindolol | - | - | 8.7 nih.gov |
Advanced Computational Modeling for Ligand Design
Modern drug discovery is increasingly reliant on advanced computational methods to accelerate the design and optimization of new therapeutic agents. openmedicinalchemistryjournal.com For this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are invaluable for predicting the biological activity of novel analogs. openmedicinalchemistryjournal.comnih.gov These "in silico" approaches allow researchers to design and screen virtual libraries of compounds before committing to costly and time-consuming chemical synthesis. silicos-it.be
A key advantage of computational modeling is the ability to build three-dimensional models of target receptors and simulate how different ligands bind to them. nih.gov This can provide insights into the specific molecular interactions that govern a ligand's affinity and selectivity. For example, by modeling the binding of this compound to 5-HT1A and 5-HT1B receptors, researchers can identify key amino acid residues in the binding pocket and design new molecules that interact more favorably with one receptor over the other. nih.govchemrxiv.org This rational design approach, guided by computational predictions, can significantly streamline the development of next-generation drugs with improved properties based on the this compound scaffold.
Integration of Omics Technologies in Mechanistic Studies
To fully understand the therapeutic potential and underlying mechanisms of this compound and its derivatives, future research will benefit from the integration of "omics" technologies. metwarebio.com These fields, including genomics, transcriptomics, proteomics, and metabolomics, provide a system-wide view of the biological effects of a drug. acs.org
Pharmacogenomics can identify genetic variations in β-adrenergic and serotonin receptors that may influence an individual's response to isamoltane-like drugs. openhypertensionjournal.comnih.gov This could lead to personalized medicine approaches, where treatment is tailored to a patient's genetic makeup. oatext.com For example, common polymorphisms in β-adrenergic receptor genes are known to alter patient responses to β-blocker therapy. nih.govkarger.com
Transcriptomics and Proteomics can reveal how this compound affects gene and protein expression in target tissues, such as specific brain regions. metwarebio.com Proteomic studies have been used to identify the network of proteins that interact with serotonin receptors, providing a deeper understanding of their signaling pathways. embopress.orgnih.gov Applying these techniques to cells or tissues treated with this compound could uncover novel mechanisms of action and identify new biomarkers for treatment response. nih.govfrontiersin.org
Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. nih.gov By analyzing the metabolic profiles of subjects treated with this compound, researchers could identify changes in neurotransmitter pathways or other metabolic systems affected by the drug. karger.comnih.gov This could help to elucidate its anxiolytic effects and identify potential off-target metabolic effects. nih.govfrontiersin.org
The integrated analysis of data from these different omics platforms can provide a comprehensive picture of the molecular pathways modulated by this compound, paving the way for a more complete understanding of its function and guiding the development of future therapeutics. mdpi.combiorxiv.org
Q & A
Q. What criteria should guide the selection of animal models for studying this compound’s long-term neurobehavioral effects?
- Methodological Answer : Prioritize species with homologous receptor expression profiles (e.g., rodents for serotonin systems). Include translational endpoints like EEG/EMG for sleep studies and validate findings with cross-species pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility of this compound’s in vivo data across laboratories?
Q. What visualization techniques best highlight this compound’s time-dependent pharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
